5-(2,4-Difluorophenyl)furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

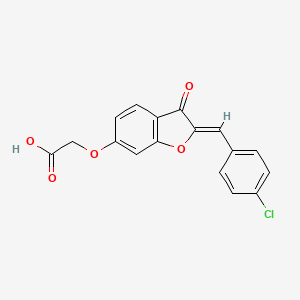

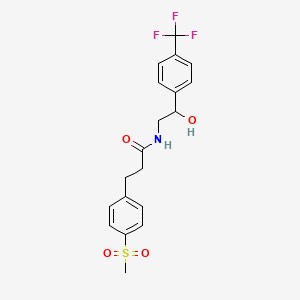

“5-(2,4-Difluorophenyl)furan-2-carboxylic acid” is a chemical compound that has a furan ring with a carboxylic acid group and a 2,4-difluorophenyl group attached . It is structurally more comparable to terephthalic acid (TA), making it an interesting monomer for synthetic polyesters .

Synthesis Analysis

The synthesis of furan-2,4-dicarboxylic acid (a similar compound) has been described in the literature. It involves the reaction of potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2 . The reaction leads to the formation of furan and furandicarboxylic acids .科学的研究の応用

Antibacterial Activity

Furan derivatives, including “5-(2,4-Difluorophenyl)furan-2-carboxylic acid”, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Nematocide

Furfural, a derivative of furan, has been used as a nematocide . In South Africa, it is registered as nematicide® and has since replaced methyl bromide, carbamates, and phosphide-based chemicals .

Organogelators

Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan, has been used in the context of organogels . This study explores the possibility to design FDCA-based organogelators that self-assemble into fibrillar networks stabilized by hydrogen bonding .

Synthesis of Single-Molecule Magnet

2-Furoic acid, another derivative of furan, has been used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .

Antidiabetic Vanadyl Complex

2-Furoic acid has also been used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .

These are just a few of the many potential applications of “5-(2,4-Difluorophenyl)furan-2-carboxylic acid”. The field of organic chemistry and medicinal chemistry offers a wide range of prospects for furan derivatives .

作用機序

Target of Action

Furandicarboxylic acids, a related class of compounds, are known to act as strong complexing agents, chelating ions such as ca 2+, cu 2+, and pb 2+ . These ions play crucial roles in various biological processes, including signal transduction and enzyme function.

Mode of Action

Furandicarboxylic acids are known to interact with their targets through chelation . This involves the formation of multiple coordinate bonds between the furandicarboxylic acid and its target ions, which can alter the biochemical properties of the targets and influence their roles in biological systems.

Biochemical Pathways

It’s known that furandicarboxylic acids can influence pathways involving their target ions . For instance, by chelating calcium ions, they could potentially affect calcium signaling pathways.

Result of Action

The chelation of ions by furandicarboxylic acids can lead to changes in the biochemical properties of the ions, potentially influencing various cellular processes .

Action Environment

The action, efficacy, and stability of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of Lewis acidic catalysts like CdI 2 or ZnCl 2 can affect the formation of furandicarboxylic acids . Additionally, factors such as pH, temperature, and the presence of other ions or molecules can also influence the compound’s action.

特性

IUPAC Name |

5-(2,4-difluorophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYALWXRVPHDFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Difluorophenyl)furan-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)

![7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2363318.png)

![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2363320.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)

![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2363330.png)